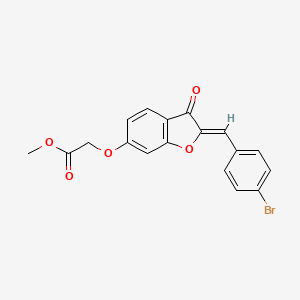

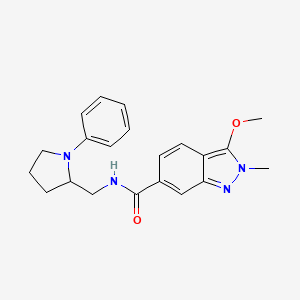

![molecular formula C8H7N3O3 B2640351 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2138005-55-5](/img/structure/B2640351.png)

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .

Synthesis Analysis

The synthesis of this compound involves a multistep process. 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen centers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°С or with malonic acid monomethyl ether in the presence of pyrrolidine in AcOH under reflux . The reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°С leads to the formation of 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include an IR spectrum with ν, cm –1: 3201 (N–H), 1739 (C=O carboxylic acid), 1652 (C=O pyridone) . The compound is a light-yellow powder with a melting point of 264–265°C .科学的研究の応用

Synthesis Methods

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid and its derivatives have been synthesized through various methods, highlighting their importance in chemical research. Yakovenko et al. (2019) described a synthesis method for this compound and its nitriles using N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid, revealing pathways to obtain these compounds efficiently (Yakovenko et al., 2019). Furthermore, Verdecia et al. (1996) detailed the preparation of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from readily available precursors, demonstrating the adaptability of synthesis methods for these compounds (Verdecia et al., 1996).

Structural and Vibrational Analysis

Detailed investigations on the structure and vibrational spectra of related compounds have been conducted. For instance, Bahgat et al. (2009) analyzed the FT-IR and FT-Raman spectra of 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid and its carbonitrile derivative. This study provided insights into the molecular structure and dynamics of these compounds, indicating the significance of understanding their fundamental characteristics for further applications (Bahgat et al., 2009).

Potential Applications in Material Science

Optical and Junction Characteristics

Research into the optical and junction characteristics of pyrazolo[4,3-b]pyridine derivatives has suggested potential applications in material sciences. For instance, El-Menyawy et al. (2019) investigated the thermal stability, optical band gap, and rectification behavior of thin films made from certain derivatives. They also analyzed the current density–voltage characteristics of devices based on these materials, revealing their potential in photovoltaic applications and as photosensors (El-Menyawy et al., 2019).

作用機序

Target of Action

Similar compounds, such as pyrazolopyridines, have been found to interact with a wide range of targets, including p38 mitogen-activated protein kinases, bromodomain and extraterminal proteins, and nik kinase .

Mode of Action

It is known that similar compounds can inhibit certain enzymes, such as p38 mitogen-activated protein kinases, which play a crucial role in cellular responses to stress and inflammation .

Biochemical Pathways

Related compounds have been found to affect various pathways, including those involved in inflammation, viral diseases, and central nervous system disorders .

Result of Action

Related compounds have been found to have a wide range of pharmacological properties, including anti-inflammatory, antiviral, and central nervous system effects .

生化学分析

Biochemical Properties

The nature of these interactions can vary depending on the specific structure of the pyrazolopyridine derivative and the biomolecule it interacts with .

Cellular Effects

Related pyrazolopyridine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazolopyridine derivatives .

特性

IUPAC Name |

1-methyl-5-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-11-6-2-4(8(13)14)7(12)10-5(6)3-9-11/h2-3H,1H3,(H,10,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDPFLIAIIVSSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)NC(=O)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138005-55-5 |

Source

|

| Record name | 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

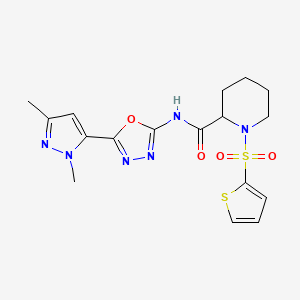

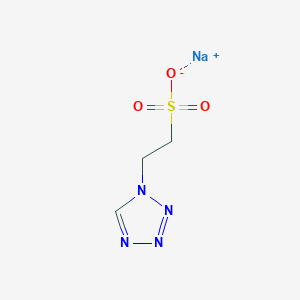

![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)

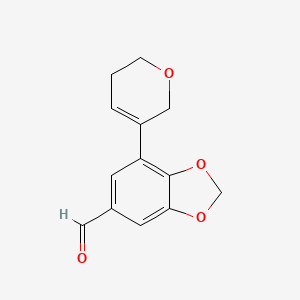

![1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B2640276.png)

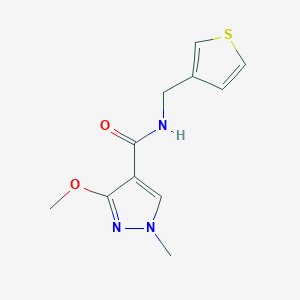

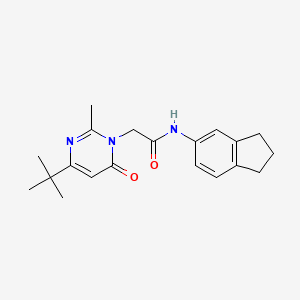

![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)

![5-Nitro-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2640285.png)

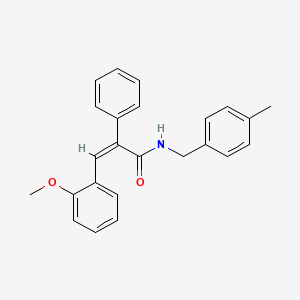

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2640286.png)